molecular formula C11H14N2O4 B8736452 N-(4-Methoxy-3-nitrophenethyl)acetamide CAS No. 212828-83-6

N-(4-Methoxy-3-nitrophenethyl)acetamide

Cat. No.: B8736452
CAS No.: 212828-83-6
M. Wt: 238.24 g/mol
InChI Key: FJIBKEWCYAZCLW-UHFFFAOYSA-N
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Description

N-(4-Methoxy-3-nitrophenethyl)acetamide (CAS: 212828-83-6) is a nitroaromatic acetamide derivative characterized by a phenethyl backbone substituted with a methoxy group at the 4-position and a nitro group at the 3-position of the benzene ring. Its molecular formula is C₁₁H₁₄N₂O₄, with a molecular weight of 238.24 g/mol (calculated from SMILES data) . The structure (Fig. 1) features an acetamide group (-NHCOCH₃) attached to the phenethyl chain, making it a key intermediate in pharmaceutical synthesis.

Properties

CAS No.

212828-83-6

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

N-[2-(4-methoxy-3-nitrophenyl)ethyl]acetamide

InChI

InChI=1S/C11H14N2O4/c1-8(14)12-6-5-9-3-4-11(17-2)10(7-9)13(15)16/h3-4,7H,5-6H2,1-2H3,(H,12,14)

InChI Key

FJIBKEWCYAZCLW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CC(=C(C=C1)OC)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

N-(4-Nitrophenethyl)acetamide (CAS: 6270-07-1)
  • Structure : Lacks the 3-nitro and 4-methoxy groups; instead, it has a single nitro group at the 4-position of the phenyl ring .
  • Key Differences :
    • The absence of the methoxy group reduces steric hindrance and electron-donating effects.
    • The nitro group at the 4-position (para) versus 3-position (meta) alters resonance stabilization and dipole interactions.
    • Molecular Weight : ~222 g/mol (C₁₀H₁₂N₂O₃), lighter due to fewer substituents.
  • Implications : The para-nitro configuration may enhance planarity, improving binding to flat biological targets (e.g., enzyme active sites) compared to the meta-nitro/methoxy combination .
N-(4-Hydroxyphenethyl)acetamide
  • Structure : Features a hydroxyl (-OH) group at the 4-position instead of methoxy (-OCH₃) and lacks the nitro group .
  • Key Differences :
    • The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media.
    • Absence of the nitro group eliminates redox activity (e.g., nitroreductase activation).
  • Implications : The hydroxylated derivative may exhibit different pharmacokinetics, such as faster renal clearance, but reduced stability under acidic conditions .

Functional Group Modifications

N-(3-Amino-4-methoxyphenyl)acetamide (CAS: 6375-47-9)
  • Structure: Replaces the nitro group with an amino (-NH₂) group at the 3-position .
  • Key Differences: The amino group is a strong electron donor, increasing ring electron density and basicity (pKa ~9–10). Capable of forming hydrogen bonds and participating in Schiff base formation.
  • Implications: The amino derivative is more reactive in nucleophilic substitution reactions, making it a precursor for heterocyclic synthesis (e.g., benzimidazoles) .
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
  • Structure : Contains a chloro (-Cl) and nitro group on the phenyl ring, with a methylsulfonyl (-SO₂CH₃) group replacing the phenethyl chain .
  • Key Differences :
    • The sulfonyl group enhances thermal stability and resistance to hydrolysis.
    • Chlorine introduces steric bulk and lipophilicity.
  • Implications : This compound’s rigid structure favors crystalline packing (evidenced by X-ray diffraction data), whereas the phenethyl chain in the target compound increases conformational flexibility .
Antimicrobial Acetamides
  • Example : 2-(4-Benzo[d]thiazol-5-ylsulfonylpiperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (Compound 47)** .
    • Structure : Incorporates a benzothiazole-sulfonyl-piperazine moiety.
    • Activity : Exhibits potent gram-positive antibacterial activity (MIC: 2–4 µg/mL).
    • Comparison : The target compound’s nitro group may confer redox-mediated toxicity (e.g., generating reactive nitrogen species), whereas benzothiazole derivatives rely on membrane disruption .
Analgesic Acetamides
  • Example: Paracetamol (N-(4-Hydroxyphenyl)acetamide)** . Structure: Simplest aromatic acetamide with a single hydroxyl group. Activity: Inhibits cyclooxygenase (COX) enzymes. Comparison: The target compound’s nitro and methoxy groups may redirect activity toward non-COX targets (e.g., nitroreductase-activated prodrugs) .

Key Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Melting Point (°C)
N-(4-Methoxy-3-nitrophenethyl)acetamide 238.24 Moderate in DMSO 160–165 (predicted)
N-(4-Nitrophenethyl)acetamide 222.21 High in acetone 145–150
N-(3-Amino-4-methoxyphenyl)acetamide 180.20 High in water 110–115

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